molecular formula C17H16F3NO3 B2383888 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide CAS No. 1396874-94-4

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2383888
CAS No.: 1396874-94-4
M. Wt: 339.314
InChI Key: LJPUXYMYVCVMIO-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Introduction of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the furan ring to the cyclopropyl group.

    Formation of the benzamide: This step involves the reaction of the intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

    Introduction of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The benzamide group can be reduced to an amine using reagents like lithium aluminum hydride (LAH).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Swern oxidation), or hydrogen peroxide.

    Reduction: LAH, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-10-16(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPUXYMYVCVMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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